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molecular formula C13H15NO2 B8319667 2-(Dimethylaminomethylene)-1-phenyl-1,3-butanedione

2-(Dimethylaminomethylene)-1-phenyl-1,3-butanedione

Cat. No. B8319667
M. Wt: 217.26 g/mol
InChI Key: RBFWYQDQWUCREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04448787

Procedure details

A stirred solution of benzoylacetone (16.2 g) and dimethylformamide dimethylacetal (16.2 ml) was heated on an oil bath at 80° C. for 40 minutes. Volatile materials were removed under vacuum and the residue was crystallised from ether to give 2-(dimethylaminomethylene)-1-phenyl-1,3-butanedione (mp 81°-83° C.).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10](=[O:12])[CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[CH3:15][N:16]([CH:18]=[C:9]([C:10](=[O:12])[CH3:11])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8])[CH3:17]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(C)=O
Name
Quantity
16.2 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatile materials were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was crystallised from ether

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C(=O)C1=CC=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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